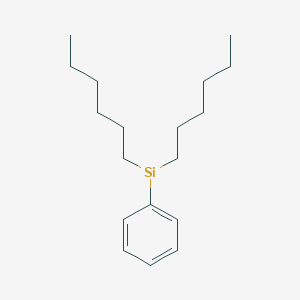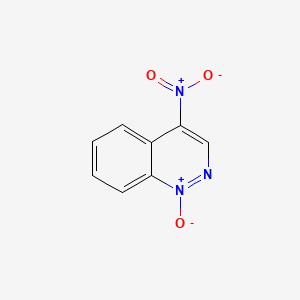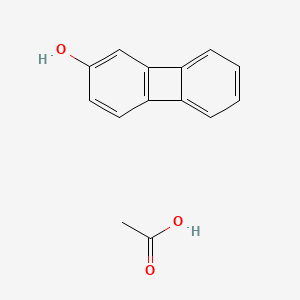
Acetic acid;biphenylen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;biphenylen-2-ol can be achieved through several methods. One common approach involves the esterification of biphenylen-2-ol with acetic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and efficiency. The carbonylation of methanol via the Monsanto process is a well-known method for producing acetic acid, which can then be reacted with biphenylen-2-ol to form the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;biphenylen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like aluminum chloride (AlCl3) are used in Friedel-Crafts acylation reactions.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
Acetic acid;biphenylen-2-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of acetic acid;biphenylen-2-ol involves its interaction with various molecular targets. In biological systems, it may exert antimicrobial effects by disrupting cell membranes and interfering with metabolic pathways . The compound’s aromatic structure allows it to participate in electron transfer reactions, which are crucial in many biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in the food and chemical industries.
Phenol: An aromatic compound with hydroxyl groups, known for its antiseptic properties.
Uniqueness
Acetic acid;biphenylen-2-ol is unique due to its combination of acetic acid and biphenylen-2-ol properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its potential antimicrobial properties also make it a compound of interest in medical research .
Propriétés
Numéro CAS |
13625-11-1 |
|---|---|
Formule moléculaire |
C14H12O3 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
acetic acid;biphenylen-2-ol |
InChI |
InChI=1S/C12H8O.C2H4O2/c13-8-5-6-11-9-3-1-2-4-10(9)12(11)7-8;1-2(3)4/h1-7,13H;1H3,(H,3,4) |
Clé InChI |
ICHCWEHYFCERLC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC=C2C(=C1)C3=C2C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14709621.png)
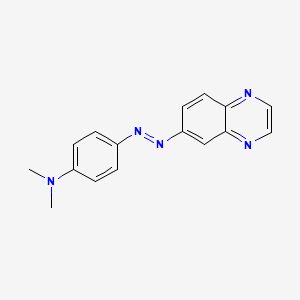
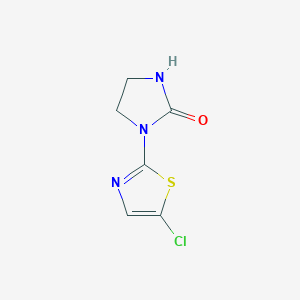

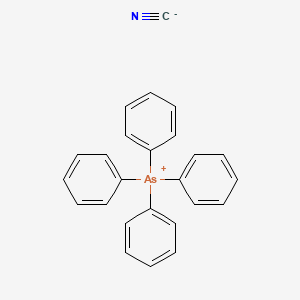


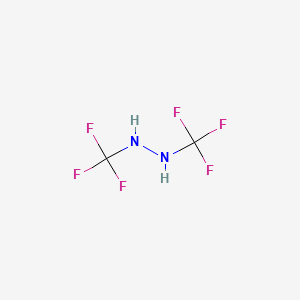
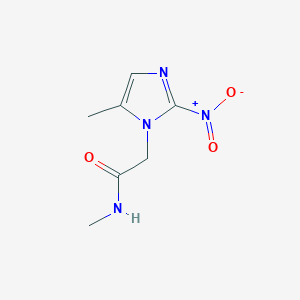

![[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14709673.png)
![4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14709678.png)
